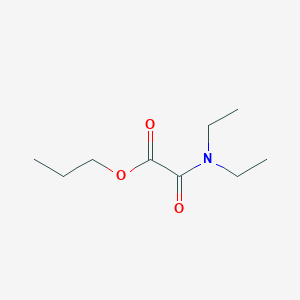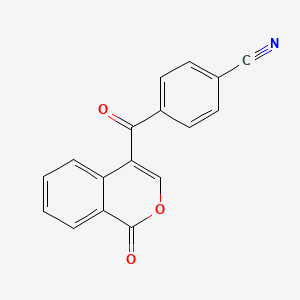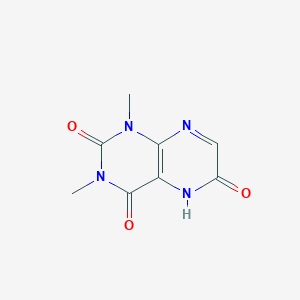
Bis(hydroxymethyl)diphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hydroxymethyl)diphosphonic acid is an organophosphorus compound characterized by the presence of two hydroxymethyl groups attached to a diphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)diphosphonic acid typically involves the reaction of phosphorous acid with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(hydroxymethyl)diphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and phosphonic acid groups, which are reactive under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which react with the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphine compounds .
Scientific Research Applications
Bis(hydroxymethyl)diphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(hydroxymethyl)diphosphonic acid involves its interaction with hydroxyapatite binding sites on bony surfaces. This interaction inhibits osteoclastic bone resorption by impairing the ability of osteoclasts to adhere to the bony surface and produce the protons necessary for bone resorption . Additionally, the compound promotes osteoclast apoptosis and reduces osteoclast progenitor development .
Comparison with Similar Compounds
Properties
CAS No. |
62101-49-9 |
|---|---|
Molecular Formula |
C2H8O7P2 |
Molecular Weight |
206.03 g/mol |
IUPAC Name |
[hydroxy(hydroxymethyl)phosphoryl]oxy-(hydroxymethyl)phosphinic acid |
InChI |
InChI=1S/C2H8O7P2/c3-1-10(5,6)9-11(7,8)2-4/h3-4H,1-2H2,(H,5,6)(H,7,8) |
InChI Key |
HPZPECJUXAJBAG-UHFFFAOYSA-N |
Canonical SMILES |
C(O)P(=O)(O)OP(=O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine)](/img/structure/B14546144.png)


![2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate](/img/structure/B14546151.png)

![4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline](/img/structure/B14546167.png)

![4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline](/img/structure/B14546180.png)



![1,1'-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14546202.png)

